molecular formula C11H13N B8316201 1,5-Dimethyl-3,4-dihydro-isoquinoline

1,5-Dimethyl-3,4-dihydro-isoquinoline

Cat. No. B8316201
M. Wt: 159.23 g/mol
InChI Key: GGNJMMDAYUHBLK-UHFFFAOYSA-N
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Patent
US07985753B2

Procedure details

In close analogy to the procedure described above, N-(2-o-tolyl-ethyl)-acetamide is reacted with phosphorus pentoxide to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:13])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][NH:9][C:10](=O)[CH3:11].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[CH3:11][C:10]1[C:3]2[C:2](=[C:1]([CH3:13])[CH:6]=[CH:5][CH:4]=2)[CH2:7][CH2:8][N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)CCNC(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NCCC2=C(C=CC=C12)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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